(1E,N'Z)-N'-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid
Descripción
(1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid is a synthetic organic compound that belongs to the class of carbamohydrazonothioic acids
Propiedades
IUPAC Name |
1-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-11-10(14)13-12-8-9-6-4-3-5-7-9/h3-4,8-9H,2,5-7H2,1H3,(H2,11,13,14)/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNFMELKVVEJJS-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1CCC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C\C1CCC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid typically involves the reaction of cyclohex-3-en-1-ylmethylene with N-ethylcarbamohydrazonothioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction could produce simpler compounds or altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid can be used as a reagent or intermediate in the synthesis of other compounds. Its unique structure allows for various chemical transformations.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, proteins, or other biomolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways involved in disease processes.
Industry
In industrial applications, (1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid may be used in the production of specialty chemicals, pharmaceuticals, or other products requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of (1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, resulting in various biological effects. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid include other carbamohydrazonothioic acids with different substituents or structural variations.
Uniqueness
The uniqueness of (1E,N’Z)-N’-(cyclohex-3-en-1-ylmethylene)-N-ethylcarbamohydrazonothioic acid lies in its specific structure, which may confer unique chemical properties or biological activities compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
